molecular formula C13H11ClN2O3S B12882254 2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile

2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile

Cat. No.: B12882254
M. Wt: 310.76 g/mol
InChI Key: IOGSHJOKECKERJ-OUKQBFOZSA-N
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Description

This compound features a quinoline core substituted with a chloro group at position 3 and a methoxy group at position 7. The ylidene moiety at position 2 is linked to a methylsulfonyl-substituted acetonitrile group. Its molecular formula is C₁₃H₁₀ClN₃O₃S, with a molar mass of 323.57 g/mol. The methylsulfonyl and nitrile groups contribute to its electrophilic reactivity, while the chloro and methoxy substituents modulate electronic and steric properties.

Properties

Molecular Formula

C13H11ClN2O3S

Molecular Weight

310.76 g/mol

IUPAC Name

(2E)-2-(3-chloro-7-methoxy-1H-quinolin-2-ylidene)-2-methylsulfonylacetonitrile

InChI

InChI=1S/C13H11ClN2O3S/c1-19-9-4-3-8-5-10(14)13(16-11(8)6-9)12(7-15)20(2,17)18/h3-6,16H,1-2H3/b13-12+

InChI Key

IOGSHJOKECKERJ-OUKQBFOZSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(/C(=C(/C#N)\S(=O)(=O)C)/N2)Cl

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=C(C#N)S(=O)(=O)C)N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile typically involves multi-step organic reactions. The starting materials may include 3-chloro-7-methoxyquinoline and methylsulfonyl acetonitrile. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may produce various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with analogous molecules:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Key Functional Groups
2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile C₁₃H₁₀ClN₃O₃S 323.57 3-Cl, 7-OCH₃ (quinoline); methylsulfonyl (acetonitrile) Quinoline ylidene, sulfonyl, nitrile
2-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)acetonitrile C₉H₈ClNO₄S₂ 293.75 4-Cl (phenyl); methylsulfonyl, phenylsulfonyl Sulfonyl, nitrile
2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one C₁₆H₁₂O₄S 308.33 Methylsulfonyl (phenyl); chromenone Chromenone, sulfonyl
(1,3-Dioxo-2-phenyl-2,3-dihydroisoquinolin-4(1H)-ylidene)-malononitrile C₁₈H₉N₃O₂ 299.29 Phenyl; dioxoisoquinoline Isoquinoline ylidene, nitrile

Key Observations :

  • The methylsulfonyl group is a shared feature with compounds in , which is often critical for enhancing solubility and mediating hydrogen bonding in enzyme inhibition (e.g., COX-2 selectivity ).
  • The chloro and methoxy substituents on the quinoline may improve lipophilicity compared to purely aromatic sulfonyl derivatives like .

Biological Activity

The compound 2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile is a member of the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of quinoline derivatives often involves various methodologies, including microwave-assisted synthesis and conventional techniques. The target compound can be synthesized through a multi-step reaction involving the condensation of specific precursors that contain chloro and methoxy groups, which are crucial for enhancing biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, a related study evaluated the antiproliferative effects of various quinoline compounds against different cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The results indicated significant growth inhibition at concentrations as low as 10 µM, with some compounds demonstrating over 70% reduction in cell viability after 72 hours of exposure.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineConcentration (µM)% Viability
3aMDA-MB-23110<47
4ePC-31556
5aMDA-MB-23125~30

This data suggests that compounds similar to 2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile may exhibit comparable or enhanced anticancer properties.

Antimicrobial Activity

Quinoline derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that certain derivatives can inhibit the growth of various bacterial strains. The mechanism is often attributed to the ability of these compounds to interfere with bacterial DNA synthesis or disrupt cellular membranes.

The biological activity of 2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives act as inhibitors of key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs).
  • Induction of Apoptosis : Certain compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Anti-inflammatory Effects : Some studies suggest that quinoline derivatives can modulate inflammatory responses by inhibiting nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory pathways.

Case Studies

A notable case study involved the evaluation of a series of quinoline derivatives against LPS-stimulated RAW 264.7 macrophages. The study found that specific compounds significantly reduced nitric oxide production, indicating potential anti-inflammatory properties. This is particularly relevant for conditions characterized by excessive inflammation, such as cancer and autoimmune diseases.

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